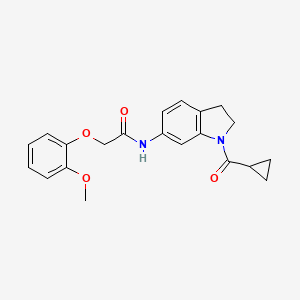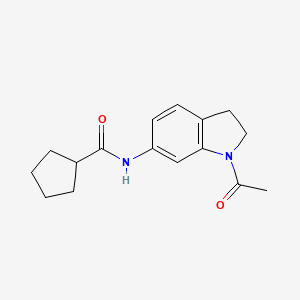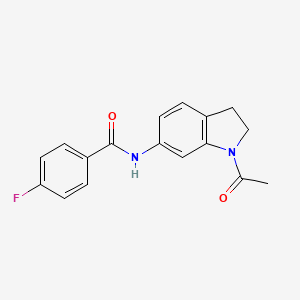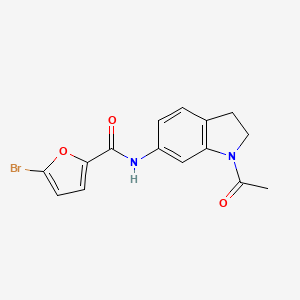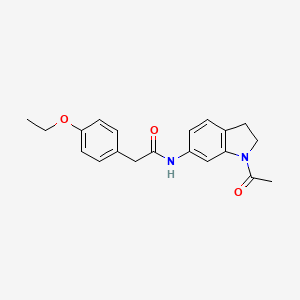
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide, or N-acetyl-6-ethoxyphenylindole (NAPEI), is a small molecule that has been investigated for its potential therapeutic applications in various areas of science. NAPEI is a derivative of the indole family of compounds, which are known for their ability to modulate various biochemical and physiological processes in the body. NAPEI has been studied for its ability to act as an agonist or antagonist of certain receptors, and has been investigated for its potential to modulate various biological processes including inflammation, pain, and cancer.
科学的研究の応用
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of areas of science. It has been investigated for its ability to modulate various biochemical and physiological processes in the body, including inflammation, pain, and cancer. This compound has also been studied for its ability to act as an agonist or antagonist of certain receptors, including the opioid receptors and the serotonin 5-HT2A receptors.
作用機序
The exact mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide is not yet fully understood. However, it is thought to act on various receptors in the body, including the opioid receptors and the serotonin 5-HT2A receptors. It is believed that this compound can act as an agonist or antagonist of these receptors, depending on the concentration of the compound.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate various biochemical and physiological processes in the body. It has been investigated for its potential to act as an agonist or antagonist of certain receptors, including the opioid receptors and the serotonin 5-HT2A receptors. In addition, this compound has been studied for its potential to reduce inflammation, pain, and cancer. It has also been studied for its potential to modulate the immune system, as well as its potential to act as an antioxidant.
実験室実験の利点と制限
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of areas of science. The advantages of using this compound in lab experiments include its ability to modulate various biochemical and physiological processes in the body, its ability to act as an agonist or antagonist of certain receptors, and its potential to reduce inflammation, pain, and cancer. The limitations of using this compound in lab experiments include its potential to cause side effects, its potential to interact with other compounds, and its potential to be toxic at high concentrations.
将来の方向性
There are a number of potential future directions for the investigation of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide. These include further research into its ability to modulate various biochemical and physiological processes in the body, its ability to act as an agonist or antagonist of certain receptors, and its potential to reduce inflammation, pain, and cancer. Additionally, further research could be conducted into its potential to modulate the immune system, its potential to act as an antioxidant, and its potential to interact with other compounds. Finally, further research could be conducted into its potential to cause side effects and its potential to be toxic at high concentrations.
合成法
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide can be synthesized using a variety of methods. The most common method is a two-step reaction that begins with the reaction of aniline with acetyl chloride to form N-acetyl-aniline. This intermediate is then reacted with ethyl 4-ethoxyphenylacetate to form this compound. In addition, this compound can also be synthesized using a one-step reaction that involves the reaction of aniline and ethyl 4-ethoxyphenylacetate in the presence of an acid catalyst.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-18-8-4-15(5-9-18)12-20(24)21-17-7-6-16-10-11-22(14(2)23)19(16)13-17/h4-9,13H,3,10-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWNFVLYNHPPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

